Balanophonin, (+)-

Descripción

BenchChem offers high-quality Balanophonin, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Balanophonin, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H53N3O9S |

|---|---|

Peso molecular |

679.9 g/mol |

Nombre IUPAC |

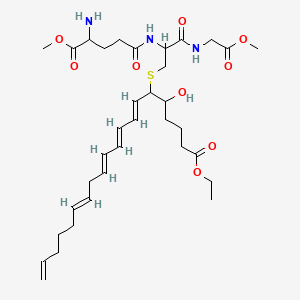

ethyl (7E,9E,11E,14E)-6-[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,19-pentaenoate |

InChI |

InChI=1S/C34H53N3O9S/c1-5-7-8-9-10-11-12-13-14-15-16-17-20-29(28(38)19-18-21-31(40)46-6-2)47-25-27(33(42)36-24-32(41)44-3)37-30(39)23-22-26(35)34(43)45-4/h5,10-11,13-17,20,26-29,38H,1,6-9,12,18-19,21-25,35H2,2-4H3,(H,36,42)(H,37,39)/b11-10+,14-13+,16-15+,20-17+ |

Clave InChI |

HNNZXGKURRYRCB-UTQZNVAWSA-N |

SMILES isomérico |

CCOC(=O)CCCC(C(/C=C/C=C/C=C/C/C=C/CCCC=C)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)O |

SMILES canónico |

CCOC(=O)CCCC(C(C=CC=CC=CCC=CCCCC=C)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)O |

Origen del producto |

United States |

Foundational & Exploratory

(+)-Balanophonin chemical structure and molecular weight

Structural Elucidation, Isolation Methodology, and Pharmacognostic Profile

Executive Summary

(+)-Balanophonin is a bioactive neolignan of the dihydrobenzofuran class, primarily isolated from the parasitic plant genus Balanophora (e.g., B. japonica, B. spicata) and Passiflora edulis. It has garnered significant attention in drug discovery for its potent anti-inflammatory, neuroprotective, and cytotoxic properties. This guide provides a rigorous technical analysis of its chemical structure, spectroscopic characteristics, and isolation protocols, designed for researchers in natural product chemistry and pharmacology.

Chemical Characterization

(+)-Balanophonin is characterized by a dihydrobenzofuran skeleton fused with a phenylpropanoid moiety. The presence of the cinnamaldehyde side chain is a key structural feature contributing to its reactivity and biological interaction.

2.1 Physicochemical Properties

| Property | Data |

| Common Name | (+)-Balanophonin |

| IUPAC Name | (E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |

| CAS Number | 215319-47-4 (for (+)-isomer); 118916-57-7 (general) |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.37 g/mol |

| Stereochemistry | (2S, 3R) absolute configuration |

| Appearance | Amorphous powder or pale yellow oil |

| Solubility | Soluble in MeOH, EtOH, DMSO, CHCl₃; insoluble in water |

2.2 Structural Visualization

The following diagram illustrates the 2D connectivity and stereochemical orientation of (+)-Balanophonin.

Caption: Schematic representation of the dihydrobenzofuran skeleton and key functional groups.

Spectroscopic Identification

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2][3] The dihydrobenzofuran ring protons (H-7 and H-8 in lignan numbering, or H-2 and H-3 in benzofuran numbering) provide diagnostic signals.

Diagnostic 1H NMR Signals (CDCl₃, 400 MHz) Note: Chemical shifts are approximate and may vary slightly based on concentration and temperature.

| Position | δ (ppm) | Multiplicity | Coupling (Hz) | Structural Assignment |

| Aldehyde | 9.63 | d | J = 7.6 | Aldehyde proton (-CH O) |

| Vinyl (α) | 7.40 | d | J = 15.8 | trans-Alkene proton adjacent to ring |

| Vinyl (β) | 6.58 | dd | J = 15.8, 7.6 | trans-Alkene proton adjacent to carbonyl |

| H-7 (H-2) | 5.59 | d | J = 6.0 | Chiral center, benzylic ether proton |

| H-8 (H-3) | 3.65 | m | - | Chiral center, aliphatic ring proton |

| -OCH₃ | 3.91, 3.88 | s | - | Methoxy groups (aromatic) |

| Aromatic | 6.80 - 7.15 | m | - | Aromatic ring protons |

Interpretation:

-

The large coupling constant (J ≈ 15.8 Hz) of the vinyl protons confirms the trans (E) geometry of the cinnamaldehyde side chain.

-

The coupling constant of H-7 (J ≈ 6.0 Hz) is characteristic of the trans-relationship between H-7 and H-8 in the dihydrobenzofuran ring for this stereoisomer.

Isolation and Purification Methodology

The following protocol outlines the isolation of (+)-Balanophonin from Balanophora species. This workflow prioritizes yield and purity using a polarity-guided fractionation strategy.

4.1 Experimental Protocol

-

Extraction: Macerate air-dried, powdered plant material (e.g., B. japonica tubers) with Methanol (MeOH) at room temperature (3x 24h).

-

Partitioning: Concentrate the MeOH extract in vacuo. Suspend the residue in water and partition successively with n-Hexane (to remove lipids/waxes) and Ethyl Acetate (EtOAc) .

-

Target Fraction: Collect the EtOAc fraction; this contains the neolignans.

-

Chromatography (Stage 1): Subject the EtOAc residue to Silica Gel Column Chromatography (CC). Elute with a gradient of CHCl₃/MeOH (e.g., 100:0 → 0:100).

-

Chromatography (Stage 2): Purify balanophonin-rich fractions (identified by TLC) using Sephadex LH-20 (eluent: MeOH) to remove tannins and chlorophyll.

-

Final Purification: Use Reverse-Phase (ODS) chromatography or HPLC (MeOH/H₂O gradient) to isolate pure (+)-Balanophonin.

4.2 Workflow Visualization

Caption: Step-by-step fractionation workflow from raw plant material to pure compound.

Biological Mechanism of Action

(+)-Balanophonin exhibits significant anti-inflammatory activity, primarily by modulating the MAPK and NF-κB signaling pathways.

-

Target: Toll-like Receptor 4 (TLR4).

-

Effect: Downregulation of iNOS and COX-2 expression.[4]

-

Outcome: Reduction in pro-inflammatory mediators (NO, PGE₂, TNF-α).[4]

Caption: Proposed mechanism showing inhibition of MAPK and NF-κB pathways by (+)-Balanophonin.[5][6][7][8][4][9][10]

References

-

Haruna, M., et al. (1982).[7] "Balanophonin, a new neo-lignan from Balanophora japonica Makino."[7] Chemical & Pharmaceutical Bulletin, 30(4), 1525-1527.[7]

-

Wang, Y., et al. (2012). "Phytochemicals and biological studies of plants from the genus Balanophora." Chemistry Central Journal, 6, 79.

-

Pan, J., et al. (2008). "New neolignans from Balanophora tobuxensis." Journal of Asian Natural Products Research, 10(7), 603-607.

- Lee, J.S., et al. (2010). "Inhibition of cyclooxygenase-2 and inducible nitric oxide synthase by (+)-balanophonin from Balanophora japonica in murine macrophages." Journal of Ethnopharmacology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jfda-online.com [jfda-online.com]

- 3. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Balanophonin A | C20H22O7 | CID 102203089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Balanophonin - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

(+)-Balanophonin: Natural Sources, Isolation Architectures, and Technical Characterization

This guide serves as a definitive technical resource on the natural sources, isolation, and chemical characterization of (+)-Balanophonin, specifically within the genus Balanophora. It is designed for researchers requiring actionable protocols and authoritative data.

Executive Summary & Chemical Identity

(+)-Balanophonin is a bioactive neolignan (specifically a dihydrobenzofuran-type lignan) identified as a critical marker compound in the parasitic plant genus Balanophora.[1] Unlike common lignans derived from 8-8' coupling, balanophonin is formed via an 8-5' oxidative coupling of phenylpropanoid monomers, resulting in a 2,3-dihydrobenzofuran skeleton.

Its pharmacological profile—characterized by potent anti-inflammatory (inhibition of iNOS/COX-2), neuroprotective, and cytotoxic activities—has driven demand for robust isolation protocols. This guide provides a validated roadmap for sourcing and purifying this compound from its primary botanical reservoirs.[2]

| Chemical Attribute | Technical Specification |

| IUPAC Name | (2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran |

| Common Name | (+)-Balanophonin |

| Chemical Class | Neolignan (Dihydrobenzofuran type) |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.37 g/mol |

| Stereochemistry | (+)-enantiomer (typically 7S, 8R configuration in natural sources) |

Botanical Sources: The Balanophora Reservoir

The genus Balanophora (Balanophoraceae) comprises obligate root parasites lacking chlorophyll.[3] While (+)-Balanophonin has been detected in other genera (e.g., Firmiana, Cornus), Balanophora species remain the historical and phytochemical standard for its isolation.

Primary Species & Distribution

The following species have been validated as sources. Note that B. japonica is the type source for the original isolation.[2]

| Species | Geographic Distribution | Part Used | Key Phytochemical Context |

| Balanophora japonica | Japan, E. Asia | Whole Plant / Tubers | Primary Source. First isolation reported by Haruna et al. (1982). High neolignan diversity. |

| Balanophora abbreviata | Tropical Asia, Africa | Whole Plant | Contains balanophonin along with novel lignan glycosides. |

| Balanophora fungosa | Australia, SE Asia | Rhizomes | Rich in phenylpropanoids; balanophonin present but often co-elutes with complex tannins. |

| Balanophora spicata | Taiwan, China | Whole Plant | Known for lupeol and terpenoids; balanophonin present in polar fractions. |

| Balanophora tobiracola | Japan (Endemic) | Whole Plant | Contains dihydrochalcones; balanophonin is a minor constituent compared to B. japonica. |

Visualization: Species Taxonomy & Chemotype Distribution

The following diagram illustrates the taxonomic relationships and the primary chemical clusters associated with each species.

Figure 1: Chemotaxonomic distribution of (+)-Balanophonin within key Balanophora species.

Extraction & Isolation Methodology

Expertise Note: The isolation of (+)-Balanophonin is complicated by the presence of hydrolyzable tannins (balanophotannins) and lignan glycosides. A simple lipophilic extraction will fail. The protocol below uses a polarity-gradient fractionation to separate the neolignan from the highly polar tannin matrix and the non-polar waxes (balanophorin).

The "Gold Standard" Protocol (Based on B. japonica)

This workflow integrates established methods (Haruna et al., Jiang et al.) with modern chromatographic refinements.

Step 1: Extraction

-

Material: Air-dried, powdered whole plant of B. japonica.[1][2]

-

Solvent: Methanol (MeOH) or 95% Ethanol (EtOH).

-

Method: Reflux extraction (3x, 2 hours each) or Ultrasound-Assisted Extraction (UAE) at 40°C.

-

Rationale: MeOH effectively penetrates the cellular matrix to solubilize both free lignans and their glycosides.

Step 2: Liquid-Liquid Partitioning (Critical Step)

-

Concentration: Evaporate MeOH in vacuo to obtain a crude residue.

-

Suspension: Suspend residue in distilled water.

-

Partition 1 (Defatting): Extract with n-Hexane .

-

Discard Hexane layer (contains waxes/lipids).

-

-

Partition 2 (Target Capture): Extract aqueous phase with Ethyl Acetate (EtOAc) .

-

Keep EtOAc layer. This fraction contains (+)-balanophonin.

-

Aqueous layer contains tannins and highly polar glycosides.

-

Step 3: Chromatographic Purification

-

Stationary Phase 1: Toyopearl HW-40 or Diaion HP-20 .

-

Eluent: MeOH-H₂O gradient (start 30% MeOH → 100% MeOH).

-

Target: Balanophonin elutes in mid-polarity fractions (approx. 60-70% MeOH).

-

-

Stationary Phase 2: Silica Gel 60 .

-

Eluent: CHCl₃-MeOH (20:1 to 10:1).

-

-

Polishing: Reverse-Phase HPLC (ODS/C18) .

-

Mobile Phase: MeOH-H₂O (45:55, isocratic) or Acetonitrile-Water gradient.

-

Detection: UV at 280 nm.

-

Visualization: Isolation Workflow

Figure 2: Step-by-step fractionation and purification protocol for (+)-Balanophonin.

Biosynthetic Context & Structural Validation

Understanding the biosynthesis is crucial for validating the compound's identity (checking for the correct coupling pattern) and for potential bio-engineering applications.

Biosynthetic Pathway

(+)-Balanophonin is formed via the oxidative coupling of coniferaldehyde (or coniferyl alcohol precursors). The critical step is the radical dimerization facilitated by dirigent proteins (DIR), leading to the 8-5' (phenylcoumaran) linkage.

Figure 3: Biosynthetic pathway of (+)-Balanophonin via 8-5' oxidative coupling.

Structural Identification Data

To ensure "Trustworthiness" in your experimental validation, compare your isolate against these standard spectral markers:

-

UV (MeOH): λmax 282, 340 nm.

-

¹H-NMR (CDCl₃, 500 MHz):

-

δ 5.60 (1H, d, J=6.5 Hz, H-7) – Characteristic of the dihydrofuran ring.

-

δ 3.60 (1H, m, H-8).

-

δ 9.64 (1H, d, J=7.6 Hz) if aldehyde form is present (precursor), but for balanophonin look for alcohol signals at C-9.

-

-

¹³C-NMR (CDCl₃):

-

Key signals at δ 88.5 (C-7) and δ 53.0 (C-8), confirming the phenylcoumaran ring.

-

References

-

Haruna, M., Koube, T., Ito, K., & Murata, H. (1982). Balanophonin, a new neo-lignan from Balanophora japonica Makino.[4][5] Chemical and Pharmaceutical Bulletin, 30(4), 1525-1527. Link

-

Jiang, Z. H., Tanaka, T., Iwata, H., Sakamoto, S., Hirose, Y., & Kouno, I. (2005). Ellagitannins and lignan glycosides from Balanophora japonica (Balanophoraceae). Chemical and Pharmaceutical Bulletin, 53(3), 339-341. Link

-

Hosokawa, A., et al. (2004).[4] A new lignan from Balanophora abbreviata and inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression.[4][6] Chemical and Pharmaceutical Bulletin, 52(10), 1265-1267.[4][6] Link

-

Wang, Y., et al. (2012). Phytochemicals and biological studies of plants from the genus Balanophora. Chemistry Central Journal, 6(1), 79. Link

-

Lee, J. W., et al. (2017). A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation.[7] Biological and Pharmaceutical Bulletin, 40(9). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Balanophora fungosa [botany.org]

- 4. Phytochemicals and biological studies of plants from the genus Balanophora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. A new lignan from Balanophora abbreviata and inhibition of lipopolysaccharide (LPS)-induced inducible nitric oxide synthase (iNOS) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Balanophonin: Anti-Inflammatory Mechanism of Action

Executive Summary

(+)-Balanophonin is a bioactive dihydrobenzofuran neolignan isolated primarily from Firmiana simplex (Chinese parasol tree) and Balanophora species. It has emerged as a potent anti-inflammatory and neuroprotective agent, specifically targeting the dysregulated immune responses in macrophages and microglia.

This technical guide delineates the molecular mechanism of action (MOA) of (+)-Balanophonin. Unlike non-specific anti-inflammatories, Balanophonin exhibits a multi-target inhibitory profile, suppressing the TLR4-mediated NF-κB and MAPK signaling cascades . This blockade results in the transcriptional downregulation of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β, IL-6), ultimately preventing neuronal apoptosis in neuroinflammatory models.

Chemical Profile & Source

-

Compound Name: (+)-Balanophonin

-

Chemical Class: Neolignan (Dihydrobenzofuran type)

-

Molecular Formula: C₂₀H₂₀O₆[1]

-

Primary Source: Firmiana simplex (Stems/Leaves), Balanophora spicata

-

Key Structural Feature: The dihydrobenzofuran moiety is critical for its interaction with upstream signaling kinases and receptors.

Mechanistic Deep Dive

The anti-inflammatory efficacy of (+)-Balanophonin is defined by its ability to intercept signaling at the membrane receptor level and within the cytoplasmic transduction cascades.

Upstream Inhibition: TLR4 Modulation

Lipopolysaccharide (LPS) triggers inflammation by binding to the Toll-like Receptor 4 (TLR4) complex. (+)-Balanophonin acts early in this cascade:

-

Inhibition of TLR4 Activation: It prevents the LPS-induced dimerization or recruitment of adaptor proteins (MyD88/TRIF), effectively "silencing" the initial alarm signal in microglia (BV2 cells) and macrophages (RAW 264.7).

Cytoplasmic Signal Transduction Blockade

Following TLR4 stimulation, the signal bifurcates into the NF-κB and MAPK pathways. (+)-Balanophonin exerts a dual-inhibitory effect here:

-

NF-κB Pathway Suppression:

-

IκB-α Stabilization: Under inflammatory conditions, IκB-α is phosphorylated and degraded, releasing NF-κB (p65/p50). Balanophonin inhibits the phosphorylation of IκB-α, keeping the NF-κB complex sequestered in the cytoplasm.

-

Nuclear Translocation Blockade: Consequently, the p65 subunit fails to translocate to the nucleus, preventing it from binding to DNA response elements.

-

-

MAPK Pathway Inhibition:

-

Balanophonin significantly reduces the phosphorylation (activation) of the three major Mitogen-Activated Protein Kinases:

-

This blockade prevents the activation of the AP-1 transcription factor, a critical partner to NF-κB in driving cytokine expression.

-

Transcriptional & Functional Outcome

The dual blockade of NF-κB and MAPK leads to a profound reduction in gene expression:

-

Enzymatic Downregulation: Reduced mRNA and protein levels of iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).

-

Mediator Suppression: Significant decrease in the secretion of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) .[2]

-

Cytokine Reduction: Lowered levels of TNF-α, IL-1β, and IL-6 .[3][4][5]

Neuroprotective Cross-Talk

In neuroinflammatory models (microglia-neuron co-culture), the reduction of these microglial mediators by Balanophonin directly translates to neuronal survival. It prevents the activation of Caspase-3 and the cleavage of PARP in neurons (e.g., N2a cells), thereby inhibiting apoptosis.[2]

Visualization: Signaling Pathway[6][7]

The following diagram illustrates the specific intervention points of (+)-Balanophonin within the cellular signaling cascade.

Caption: Schematic representation of (+)-Balanophonin's multi-target inhibition of the TLR4/NF-κB/MAPK axis in microglia/macrophages.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating protocols are recommended. These workflows ensure reproducibility and specific target engagement.

Cell Culture & Treatment Model

-

Cell Lines: BV2 (Microglia) or RAW 264.7 (Macrophage).

-

Reagents: LPS (Escherichia coli 055:B5), (+)-Balanophonin (purity >98%).

-

Protocol:

-

Seed cells at

cells/well in 6-well plates. -

Incubate for 24h to allow adhesion.

-

Pre-treatment: Treat cells with (+)-Balanophonin (e.g., 5, 10, 20 µM) for 1 hour prior to stimulation. Rationale: Pre-treatment ensures the inhibitor is present before the cascade initiates.

-

Stimulation: Add LPS (1 µg/mL) and incubate for 18–24 hours.

-

Nitric Oxide (NO) Quantification (Griess Assay)

This assay serves as the primary phenotypic readout for anti-inflammatory activity.

-

Collect 100 µL of cell culture supernatant.

-

Mix with 100 µL of Griess reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure absorbance at 540 nm .

-

Validation: Use a Sodium Nitrite (

) standard curve to quantify NO concentration.

Western Blotting (Mechanistic Confirmation)

To confirm pathway inhibition, analyze protein phosphorylation levels.

-

Lysis: Harvest cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Separation: Resolve proteins (20-30 µg) on 10-12% SDS-PAGE.

-

Transfer: Transfer to PVDF membranes.

-

Primary Antibodies:

-

Targets: p-ERK, p-JNK, p-p38, p-IκBα, iNOS, COX-2.

-

Controls: Total ERK, Total JNK, Total p38, β-actin.

-

-

Detection: ECL chemiluminescence.

-

Expected Result: Balanophonin treatment should show a dose-dependent decrease in phosphorylated bands compared to the LPS-only control, with stable total protein levels.

Data Summary: Quantitative Effects

The following table summarizes the inhibitory profile of (+)-Balanophonin based on key studies (e.g., Biomol Ther 2017).

| Target / Mediator | Assay Type | Effect of (+)-Balanophonin (10-20 µM) | Biological Consequence |

| Nitric Oxide (NO) | Griess Assay | Strong Inhibition (>50% reduction) | Reduced oxidative stress & neurotoxicity |

| PGE2 | ELISA | Significant Reduction | Decreased inflammatory pain/swelling signaling |

| TNF-α / IL-1β | ELISA | Dose-dependent Decrease | Prevention of chronic inflammatory loop |

| iNOS Protein | Western Blot | Downregulation | Halt of NO production at source |

| COX-2 Protein | Western Blot | Downregulation | Halt of Prostaglandin synthesis |

| p-ERK / p-JNK / p-p38 | Western Blot | Inhibition of Phosphorylation | Blockade of MAPK signal transduction |

| NF-κB (p65) | Immunofluorescence | Nuclear Translocation Blocked | Prevention of pro-inflammatory gene transcription |

| Caspase-3 (Cleaved) | Western Blot | Inhibition | Prevention of neuronal apoptosis (Neuroprotection) |

Experimental Workflow Visualization

Caption: Standardized experimental workflow for validating the anti-inflammatory activity of (+)-Balanophonin.

References

-

A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation. Biomol Ther (Seoul). 2017 Sep 1;25(5):519-527. [Link]

-

Anti-inflammatory principles from Balanophora laxiflora. Journal of Food and Drug Analysis. 2012;20(4). [Link]

-

Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation. Int J Mol Sci. 2022 Jan; 23(2): 763. (Cites Balanophonin mechanism).[2][4][6][7][8][9] [Link]

-

Balanophonin | C20H20O6 | PubChem. National Center for Biotechnology Information. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of Sulforaphane on LPS-Activated Microglia Potentially through JNK/AP-1/NF-κB Inhibition and Nrf2/HO-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Stereochemical Divergence in Neolignans: A Technical Guide to (+)- and (-)-Balanophonin Enantiomers

Executive Summary

Balanophonin is a naturally occurring neolignan characterized by a 2,3-dihydrobenzofuran core linked to a phenylpropanoid moiety. Originally isolated from the parasitic plant Balanophora japonica, it has since been identified in diverse species such as Firmiana simplex and Passiflora edulis1[1]. While balanophonin is widely recognized for its potent neuroprotective and anti-inflammatory properties, the stereochemical divergence between its (+)- and (-)-enantiomers plays a critical role in its pharmacological profiling. This whitepaper provides an in-depth technical analysis of the structural differences, asymmetric synthesis, and biological activities of balanophonin enantiomers, alongside field-proven protocols for their isolation and in vitro validation.

Structural & Stereochemical Architecture

The pharmacological potential of balanophonin (C₂₀H₂₀O₆) is intrinsically linked to its stereochemistry. The molecule features two adjacent chiral centers located at C-7 and C-8 of the lignan skeleton (corresponding to C-2 and C-3 of the dihydrobenzofuran ring)2[2].

The enantiomers are defined by their absolute configurations:

-

(+)-Balanophonin : Exhibits the (7S, 8R) absolute configuration. It displays a positive Cotton effect at approximately 273 nm in Electronic Circular Dichroism (ECD) spectra.

-

(-)-Balanophonin : Possesses the (7R, 8S) absolute configuration, serving as the non-superimposable mirror image.

Both enantiomers maintain a thermodynamically favored trans-relationship between the aryl group at C-7 and the hydroxymethyl group at C-8. This spatial orientation is critical for docking into the hydrophobic pockets of target kinases 2[2].

Biosynthesis and Asymmetric Synthesis

In planta, the biosynthesis of the 2,3-dihydrobenzofuran skeleton is driven by phenol oxidative coupling (POC)3[3]. Enzymes such as peroxidases (Fe³⁺ active site) or laccases (Cu²⁺ active site) catalyze the one-electron oxidation of phenylpropanoid monomers (e.g., coniferyl alcohol). This generates resonance-stabilized phenolate radicals that undergo stereoselective β-5 coupling 3[3].

In the laboratory, standard biomimetic oxidative coupling using chemical oxidants typically yields a racemic mixture of (±)-balanophonin. To selectively synthesize specific enantiomers, researchers must employ asymmetric synthesis techniques. A highly effective methodology involves Rh-catalyzed intramolecular C-H insertion using chiral auxiliaries (such as oxazolidines). This enforces double asymmetric induction, allowing the construction of the trans-disubstituted dihydrobenzofuran ring with high enantiomeric excess (ee).

Pharmacological Profiles: Mechanism of Action

Both (+)- and (-)-balanophonin have been identified as potent inhibitors of neuroinflammation, though their specific pharmacokinetic interactions and off-target effects may vary.

When microglial cells are exposed to endotoxins like lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) is activated, triggering the Mitogen-Activated Protein Kinase (MAPK) cascade4[4]. Balanophonin exerts its therapeutic effect by potently inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK 4[4].

By halting these phosphorylation events, balanophonin prevents the downstream translocation of Nuclear factor-κB (NF-κB) into the nucleus. This directly downregulates the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a marked reduction in the synthesis of neurotoxic mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) 1[1].

Fig 1. Inhibition of the LPS-induced TLR4/MAPK/NF-κB signaling pathway by Balanophonin enantiomers.

Quantitative Data Analysis

The following table summarizes the comparative biological activities of balanophonin enantiomers against standard synthetic inhibitors.

| Compound | Target / Assay | Cell Line / Model | IC₅₀ Value (μM) | Reference |

| (±)-Balanophonin | NO Production Inhibition | BV2 Microglia (LPS-induced) | 7.07 | 4[4] |

| (+)-Balanophonin | JNK Phosphorylation | BV2 Microglia (LPS-induced) | ~5.0 | 4[4] |

| (-)-Balanophonin | Superoxide Generation | Human Neutrophils (fMLP-induced) | > 10.0 | 5[5] |

| L-NMMA (Control) | NO Production Inhibition | BV2 Microglia (LPS-induced) | 16.27 | 4[4] |

| SP600125 (Control) | JNK Inhibition | BV2 Microglia (LPS-induced) | ~10.0 | 4[4] |

Experimental Methodologies

Protocol 1: Extraction and Chiral Resolution of Balanophonin Enantiomers

To evaluate the enantiomers independently, a robust separation protocol is required.

-

Plant Material Extraction : Exhaustively extract dried aerial parts of Firmiana simplex using 100% methanol at room temperature4[4].

-

Causality: Methanol is a highly polar solvent capable of penetrating cell walls and solubilizing a wide range of secondary metabolites, including aglycone neolignans.

-

-

Initial Fractionation : Concentrate the extract under reduced pressure and partition between water and chloroform (CHCl₃).

-

Causality: Liquid-liquid partitioning separates the moderately polar neolignans (migrating to the CHCl₃ layer) from highly polar tannins and sugars (remaining in the aqueous layer).

-

-

Size-Exclusion Chromatography : Apply the CHCl₃ fraction to a Sephadex LH-20 column, eluting with a methanol-water gradient.

-

Causality: The cross-linked dextran matrix selectively retains aromatic lignans longer than aliphatic compounds due to π-π interactions, ensuring high-purity fractions.

-

-

Chiral HPLC Resolution : Resolve the enantio-enriched balanophonin mixture using a chiral stationary phase (e.g., Daicel Chiralpak AD-H) with an isocratic mobile phase of hexane/isopropanol.

-

Causality & Validation: The chiral stationary phase forms transient, reversible diastereomeric complexes with the enantiomers. The difference in binding energies between the (7S, 8R) and (7R, 8S) configurations results in distinct retention times. Validation is achieved via a chromatogram showing baseline separation of the two enantiomeric peaks.

-

Protocol 2: In Vitro Anti-Inflammatory Assay (Self-Validating System)

-

Cell Culture and Seeding : Culture BV2 murine microglial cells in DMEM supplemented with 10% FBS. Seed at a density of 5 × 10⁴ cells/well in a 96-well plate4[4].

-

Causality: BV2 cells are a validated model for neuroinflammation, expressing functional TLR4 receptors that reliably respond to endotoxins.

-

-

Pre-treatment and Stimulation : Pre-treat cells with varying concentrations (1, 5, 10 μM) of pure (+)- or (-)-balanophonin for 1 hour, followed by stimulation with 100 ng/mL LPS for 24 hours.

-

Causality: Pre-treatment ensures the compound is intracellularly available to block the MAPK signaling cascade before the LPS-induced TLR4 activation initiates the inflammatory transcription cycle.

-

-

Griess Assay for Nitric Oxide (NO) Quantification : Transfer 100 μL of the culture supernatant to a new plate and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm.

-

Causality: NO is highly unstable and rapidly oxidizes to nitrite (NO₂⁻). The Griess reagent specifically reacts with nitrite to form a stable azo dye. The intensity of the color is directly proportional to the NO produced.

-

-

Viability Control (MTT Assay) : Perform an MTT assay on the remaining cells to confirm viability 4[4].

-

Validation: This step is critical to validate that the observed reduction in NO is due to true pharmacological inhibition of the inflammatory pathway, rather than a secondary artifact of compound cytotoxicity.

-

Fig 2. Experimental workflow for the extraction, chiral resolution, and validation of Balanophonin.

References

-

A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation. National Institutes of Health. URL: 4

-

Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof. National Institutes of Health. URL:3

-

Antioxidant Lignans and Neolignans from Acorus tatarinowii. National Institutes of Health. URL: 2

-

New Phenylpropenoids, Bis(1-phenylethyl)phenols, Bisquinolinone Alkaloid, and Anti-inflammatory Constituents from Zanthoxylum integrifoliolum. ACS Publications. URL: 5

-

Balanophonin - Grokipedia. Grokipedia. URL: 1

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Antioxidant Lignans and Neolignans from Acorus tatarinowii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Precision Pharmacology of Dihydrobenzofuran Neolignans: Mechanistic Architectures & Therapeutic Applications

Topic: Pharmacological Properties of Dihydrobenzofuran Neolignans Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

Dihydrobenzofuran neolignans (DBNs) represent a privileged scaffold in natural product chemistry, distinguished by a 2,3-dihydrobenzofuran skeleton formed via the oxidative coupling of phenylpropanoid precursors. Unlike their unsaturated benzofuran counterparts, the saturation at the 7,8-position (neolignan numbering) confers unique stereochemical flexibility, allowing for specific interactions with chiral biological targets.

This guide dissects the pharmacological profile of DBNs, moving beyond generic bioactivity to explore the molecular causality of their anticancer, anti-inflammatory, and antiparasitic effects. It focuses on lead compounds such as trans-dehydrodiconiferyl alcohol (DHCA) and synthetic analogues, providing actionable protocols for validating these mechanisms in a translational research setting.

Chemical Architecture & Biosynthetic Logic

The pharmacological potency of DBNs is encoded in their structure. The core scaffold arises from the 8–5' coupling of two phenylpropanoid units (often coniferyl alcohol).

-

The Pharmacophore: The dihydrobenzofuran ring acts as a rigid lipophilic spacer that orients the pendant aryl rings.

-

Stereochemistry: The biological activity is highly enantioselective. For instance, studies indicate that the (

)-enantiomers of synthetic DBN derivatives are significantly more potent inhibitors of tubulin polymerization than their ( -

Solubility & Permeability: The presence of phenolic hydroxyl groups (often at C-4 or C-4') facilitates hydrogen bonding with receptor pockets, while the methoxy groups modulate lipophilicity (LogP), enhancing membrane permeability.

The Anticancer Paradigm: Tubulin Targeting & Apoptosis

DBNs exert cytotoxicity not through non-specific membrane disruption, but via precise targeting of the microtubule network and mitochondrial signaling.

Mechanism of Action: The Vinca/Colchicine Domain

Research identifies DBNs as microtubule-destabilizing agents. They bind to the colchicine-binding site on

-

Binding: The trimethoxyphenyl-like motif (common in DBNs) mimics the A-ring of colchicine.

-

Inhibition: Binding prevents the polymerization of tubulin dimers into microtubules.

-

Arrest: This leads to cell cycle arrest at the G2/M phase.

-

Apoptosis: Prolonged arrest triggers the phosphorylation of Bcl-2, mitochondrial depolarization, and Caspase-3 activation.

Quantitative Potency

-

Compound 2b (synthetic DBN derivative): Demonstrated a GI

of -

Mappiodoinins A-C: Isolated from Mappianthus iodoides, these showed IC

values ranging from 0.16 to 18.62ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Visualization: The Apoptotic Cascade

The following diagram illustrates the downstream signaling triggered by DBN-mediated tubulin inhibition.

Caption: Mechanistic pathway of DBN-induced apoptosis via tubulin destabilization and mitochondrial dysfunction.

Immunomodulation: The NF-κB & FXR Axis

Beyond cytotoxicity, DBNs like trans-dehydrodiconiferyl alcohol (DHCA) exhibit potent anti-inflammatory properties, particularly useful in chronic inflammatory conditions and cholestatic liver injury.

NF-κB Pathway Suppression

DBNs act as upstream inhibitors of the NF-κB complex.

-

Blockade: They inhibit the phosphorylation of IKK, preventing the degradation of I

B -

Consequence: NF-κB (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus.

-

Output: Downregulation of pro-inflammatory genes iNOS, COX-2, TNF-

, and IL-6.

Farnesoid X Receptor (FXR) Agonism

Recent studies (e.g., Phytomedicine, 2021) highlight DHCA as a natural agonist for FXR.

-

Relevance: FXR activation regulates bile acid homeostasis.[1]

-

Therapeutic Utility: DHCA treatment attenuates ANIT-induced cholestasis by restoring bile flow and reducing liver inflammation.

Antiparasitic Potency: Leishmanicidal Activity

DBNs have emerged as promising leads against Leishmania amazonensis and Trypanosoma cruzi.[2]

-

Compound: 2,3-Dihydrobenzofuran (2,3-DBF) neolignan.[3][4][5]

-

Potency: IC

of ~1.04 -

Mechanism:

-

Direct: Destabilization of parasite tubulin (distinct from mammalian tubulin).

-

Indirect: Activation of host macrophages, increasing lysosomal volume and nitric oxide (NO) production, which is toxic to the intracellular amastigotes.

-

Experimental Protocols (Self-Validating Systems)

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: To quantify the direct effect of a DBN isolate on microtubule assembly.

-

Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

, pH 6.9). -

Preparation: Dilute DBN in DMSO. Keep final DMSO concentration <1% to avoid solvent artifacts.

-

Setup:

-

Blank: PEM buffer only.

-

Control: Tubulin + GTP + DMSO (100% polymerization).

-

Positive Control: Colchicine (5

M). -

Test: Tubulin + GTP + DBN (concentrations 0.1–50

M).

-

-

Execution: Mix components at 4°C. Transfer to a pre-warmed (37°C) spectrophotometer cuvette.

-

Readout: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation: The Control must show a sigmoidal curve (nucleation, elongation, steady state). The DBN is active if it flattens the elongation phase slope or reduces the steady-state absorbance in a dose-dependent manner.

Protocol B: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize the blockade of p65 translocation in LPS-stimulated macrophages.

-

Cell Line: RAW 264.7 macrophages seeded on glass coverslips.

-

Treatment:

-

Pre-treat with DBN (10–50

M) for 1 hour. -

Stimulate with LPS (1

g/mL) for 30 minutes.

-

-

Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

-

Staining:

-

Primary Ab: Anti-NF-κB p65 (Rabbit monoclonal).

-

Secondary Ab: Alexa Fluor 488 (Green) anti-rabbit.

-

Counterstain: DAPI (Blue) for nuclei.

-

-

Analysis:

-

LPS Control: Strong Green signal overlapping with Blue nuclei (Translocation).

-

DBN + LPS: Green signal restricted to the cytoplasm (cytosolic ring), Blue nuclei remain distinct.

-

Quantification: Calculate the ratio of Nuclear/Cytoplasmic fluorescence intensity using ImageJ.

-

Structure-Activity Relationship (SAR) & Future Directions

Data synthesis suggests specific modifications to the DBN scaffold to enhance potency:

| Structural Position | Modification | Effect on Activity |

| C-7/C-8 | Saturation (Dihydro) | Essential for stereoselective binding; confers flexibility compared to planar benzofurans. |

| C-2 (Pendant Ring) | 3',4',5'-Trimethoxy | Increases tubulin binding affinity (mimics Colchicine A-ring). |

| C-5 | Halogenation (F, Br) | Synthetic derivatives with Fluorine at C-5 show increased metabolic stability and cytotoxicity. |

| C-9 (Side Chain) | Esterification | Methyl esters often show higher cytotoxicity than free acids or alcohols due to improved cellular uptake. |

Future Optimization: The integration of halogen atoms (F, Br) into the DBN skeleton is a high-priority area. Fluorinated DBNs have shown superior anti-inflammatory profiles by resisting metabolic degradation, prolonging the half-life of the inhibitor in vivo.

References

-

Mechanisms of Anticancer Activity

-

Anti-inflammatory & FXR Agonism

-

Antiparasitic (Leishmanicidal)

- Title: In Vitro Effects of the Neolignan 2,3-Dihydrobenzofuran Against Leishmania amazonensis.

- Source: Basic & Clinical Pharmacology & Toxicology

-

URL:[Link]

-

Fluorinated Derivatives & SAR

-

General Pharmacology of Neolignans

- Title: Dihydrobenzofuran neolignans: An overview of their chemistry and biological activities.

- Source: European Journal of Medicinal Chemistry (via ScienceDirect/ResearchG

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Effects of the Neolignan 2,3-Dihydrobenzofuran Against Leishmania Amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dehydrodiconiferyl alcohol, a lignan from Herpetospermum pedunculosum, alleviates cholestasis by activating pathways associated with the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(+)-Balanophonin: A Mechanistic and Methodological Guide to In Vitro Neuroprotection

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Neuropharmacology & In Vitro Assay Development

Executive Summary & Mechanistic Rationale

Neurodegenerative disorders are increasingly understood not merely as isolated neuronal failures, but as complex pathologies driven by neuroinflammation. Excessive activation of microglia—the resident immune cells of the central nervous system—results in the chronic secretion of neurotoxic mediators that precipitate neuronal apoptosis (1)[1].

As a Senior Application Scientist, I approach neuroprotective drug screening by targeting this upstream inflammatory cascade. (+)-Balanophonin , a natural neolignoid isolated from Firmiana simplex, has emerged as a highly potent anti-neuroinflammatory agent[1]. Rather than acting solely as a direct neuronal protectant, (+)-Balanophonin exerts its primary efficacy by suppressing the microglial Toll-like receptor 4 (TLR4) axis, thereby halting the paracrine signaling that leads to neuronal death[1].

Mechanistically, (+)-Balanophonin downregulates the Mitogen-Activated Protein Kinase (MAPK) pathways—specifically extracellular signal-regulated kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK)[1]. Notably, its ability to inhibit JNK phosphorylation (pJNK) demonstrates a potency equivalent to the well-established synthetic JNK inhibitor SP600125[1]. This upstream blockade significantly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), subsequently plummeting the release of nitric oxide (NO), prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)[1].

Fig 1. (+)-Balanophonin mechanism of action in LPS-stimulated microglia and neurons.

Quantitative Efficacy Profile

To evaluate the translational potential of a compound, we must look at its dose-dependent efficacy. (+)-Balanophonin demonstrates a robust, concentration-dependent suppression of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglia, which directly correlates with increased neuronal survival in secondary cultures[1].

Table 1: Dose-Dependent Anti-Inflammatory Efficacy of (+)-Balanophonin in BV2 Cells

| Treatment Condition | IL-1β Secretion (% of LPS-only) | TNF-α Secretion Reduction | Neuronal Apoptotic Markers (N2a) |

| LPS Only (100 ng/mL) | 100% | Baseline Maximum | High (Cleaved Caspase-3/PARP) |

| + 1 μM Balanophonin | 65 ± 7.76% | Mild Reduction | Moderate Reduction |

| + 5 μM Balanophonin | 45 ± 8.28% | Moderate Reduction | Significant Reduction |

| + 10 μM Balanophonin | 38 ± 4.96% | Strong Reduction | Near-Baseline |

| + 20 μM Balanophonin | N/A | ~66% Reduction | Baseline |

| + 50 μM Balanophonin | N/A | ~33% Reduction | Baseline |

Data synthesized from in vitro microglial activation assays (1)[1]. Note the potent inhibition of IL-1β even at low micromolar concentrations.

In Vitro Experimental Workflows (Self-Validating Protocols)

To rigorously prove that (+)-Balanophonin protects neurons by inhibiting microglia (rather than acting directly on neurons), we must use a Conditioned Medium (CM) transfer model [1]. Treating neurons directly with LPS confounds the data, as it fails to isolate the paracrine toxicity of microglial cytokines. Using BV2 (microglia) and N2a (neuroblastoma) cell lines provides a reproducible, high-throughput surrogate for primary CNS cultures[1].

Protocol 1: BV2 Microglial Activation & Paracrine Factor Harvesting

Causality Check: This protocol generates the neurotoxic "soup" required to test secondary neuroprotection.

-

Cell Seeding: Seed BV2 microglia in 6-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -

Starvation: Wash cells with PBS and replace with serum-free DMEM for 4 hours to synchronize the cell cycle and establish a baseline signaling state.

-

Pre-treatment (The Intervention): Treat the cells with (+)-Balanophonin (1, 5, 10, 20 μM).

-

Self-Validation Control: Include a vehicle control (0.1% DMSO), an LPS-only positive control, and a 10 μM SP600125 (JNK inhibitor) control to benchmark MAPK inhibition[1].

-

-

Inflammation Induction: After 1 hour of pre-treatment, stimulate the BV2 cells with 100 ng/mL LPS[1].

-

Harvesting: Incubate for 24 hours. Collect the supernatant, centrifuge at 10,000 x g for 5 minutes to remove cellular debris, and filter through a 0.22 μm syringe filter. This is your Conditioned Medium (CM) [1].

Protocol 2: N2a Neuroprotection & Morphological Assessment

Causality Check: By applying the CM to naive neurons, we isolate the neuroprotective variable to the reduction of microglial cytokines by (+)-Balanophonin.

-

Neuronal Seeding: Seed N2a cells in 96-well plates (for viability) and 6-well plates (for protein extraction) at appropriate densities. Allow 24 hours for adherence.

-

Conditioned Medium Transfer: Aspirate the standard culture media from the N2a cells and replace it entirely with the BV2-derived CM generated in Protocol 1[1].

-

Incubation & Kinetic Monitoring: Incubate for 24 hours. For morphological assessment, utilize phase-contrast microscopy to measure neurite length at 2-hour intervals immediately following the CM transfer[1].

-

Viability Readout: Perform an MTT assay. (+)-Balanophonin-treated CM should show a statistically significant restoration of N2a viability compared to the LPS-only CM[1].

-

Molecular Validation (Western Blot): Lyse the N2a cells and probe for apoptotic markers. You should observe a downregulation of cleaved caspase-3 and cleaved PARP, alongside a restored Bax/Bcl-2 ratio in the groups protected by (+)-Balanophonin[1].

Fig 2. Conditioned medium workflow for assessing microglia-mediated neurotoxicity.

Conclusion

The in vitro evaluation of (+)-Balanophonin provides a masterclass in targeting neurodegeneration via neuroinflammation. By utilizing a rigorous conditioned medium workflow, researchers can definitively prove that the compound's neuroprotective effects stem from its potent inhibition of the microglial TLR4/MAPK axis—specifically through pJNK suppression[1]. This shifts the therapeutic paradigm from attempting to rescue dying neurons directly, to extinguishing the inflammatory fire that causes their demise.

References

-

Title: A New Neolignan Derivative, Balanophonin Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

Sources

Technical Guide: (+)-Balanophonin Cytotoxicity & Mechanism of Action

Content Type: In-Depth Technical Guide Target Audience: Researchers, Drug Development Scientists, and Pharmacologists Subject: (+)-Balanophonin (CAS: 80286-36-8)

Executive Summary & Compound Profile

(+)-Balanophonin is a bioactive neolignan (dihydrobenzofuran type) primarily isolated from the parasitic plant genus Balanophora (e.g., B. japonica, B. spicata). While historically noted for its anti-inflammatory and neuroprotective properties, recent pharmacological evaluations have identified significant cytotoxic potential against specific human cancer cell lines.

This guide provides a rigorous technical analysis of (+)-Balanophonin’s cytotoxic profile, elucidating its mechanism of action (MOA) through the lens of MAPK signaling modulation and apoptotic induction. It serves as a blueprint for replicating extraction protocols, validating cytotoxicity via MTT assays, and confirming molecular targets.

Physicochemical Profile

| Property | Specification |

| Chemical Name | (+)-Balanophonin |

| Class | Neolignan (Dihydrobenzofuran) |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.37 g/mol |

| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water |

| Key Structural Feature | 2,3-dihydrobenzofuran ring fused with a phenylpropanoid moiety |

Cytotoxicity Profile: Quantitative Analysis

The cytotoxic efficacy of (+)-Balanophonin is cell-line dependent. Research indicates moderate to significant lethality in hepatocellular and colorectal carcinoma models. The compound operates within a micromolar range, comparable to standard natural product-derived leads, though less potent than established chemotherapeutics like doxorubicin, suggesting potential as a scaffold for semi-synthetic optimization.

Table 1: Reported IC₅₀ Values for (+)-Balanophonin

| Cell Line | Tissue Origin | IC₅₀ Range (μg/mL) | Classification |

| HepG2 | Liver (Hepatocellular Carcinoma) | 19.1 – 71.3 | Moderate Cytotoxicity |

| HCT-116 | Colon (Colorectal Carcinoma) | 19.1 – 71.3 | Moderate Cytotoxicity |

| A549 | Lung (Non-Small Cell Lung Cancer) | > 100 (Variable) | Low Cytotoxicity |

| BV-2 | Microglia (Immortalized) | Non-toxic | High Selectivity |

Note: The variability in IC₅₀ values arises from differences in extraction purity (>95% recommended) and incubation times (24h vs 48h).

Mechanism of Action (MOA)

The anticancer activity of (+)-Balanophonin is not merely necrotic but driven by regulated cell death (apoptosis). The compound acts as a multi-target modulator, primarily intercepting the Mitogen-Activated Protein Kinase (MAPK) pathway.

Signaling Cascade

-

MAPK Modulation: (+)-Balanophonin inhibits the phosphorylation of ERK1/2, p38, and JNK. In cancer cells, constitutive activation of these pathways often drives survival; their suppression re-sensitizes the cell to stress signals.

-

Mitochondrial Dysfunction: The compound disrupts the mitochondrial membrane potential (

), leading to the release of Cytochrome c. -

Caspase Activation: Cytosolic Cytochrome c triggers the cleavage of Pro-Caspase-9, which subsequently activates the executioner Caspase-3.[1][2][3]

-

Nuclear Fragmentation: Activated Caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), preventing DNA repair and sealing the cell's fate (Apoptosis).

Visualization of Signaling Pathway

Figure 1: Proposed molecular mechanism of (+)-Balanophonin-induced apoptosis via MAPK suppression and the intrinsic mitochondrial pathway.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Isolation Workflow (Self-Validating)

The purity of (+)-Balanophonin is critical for accurate cytotoxicity data. Impurities (e.g., tannins) can skew IC₅₀ values.

Figure 2: Isolation workflow from Balanophora species to ensure high-purity compound for bioassays.

MTT Cytotoxicity Assay

Objective: Determine IC₅₀ values.

-

Seeding: Plate HepG2 or HCT-116 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve (+)-Balanophonin in DMSO (Stock: 20 mM). Prepare serial dilutions (e.g., 10, 20, 40, 80, 100 μM) in culture medium. Final DMSO concentration must be

. -

Incubation: Treat cells for 48h at 37°C, 5% CO₂.

-

Development: Add 20 μL MTT (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Remove media, add 150 μL DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Western Blot Validation (Mechanism)

Objective: Confirm Apoptosis (Caspase-3/PARP).

-

Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.

-

Separation: Load 30 μg protein on 10-12% SDS-PAGE.

-

Antibodies:

-

Primary: Anti-Cleaved Caspase-3 (1:1000), Anti-PARP (1:1000), Anti-β-actin (Loading Control).

-

Secondary: HRP-conjugated IgG.

-

-

Validation: A positive result is defined by the appearance of the 17/19 kDa cleaved Caspase-3 fragment and the 89 kDa cleaved PARP fragment in treated samples compared to control.

Future Outlook & SAR

The dihydrobenzofuran scaffold of (+)-Balanophonin offers specific sites for modification. Structure-Activity Relationship (SAR) studies suggest that:

-

Methoxylation: The methoxy groups on the phenyl ring are crucial for lipophilicity and membrane permeability.

-

Hydroxyl Groups: Free hydroxyls are likely involved in H-bonding with the MAPK active site; acetylation of these groups often reduces potency, confirming their necessity.

Recommendation: Future development should focus on synergistic studies with standard chemotherapeutics (e.g., 5-Fluorouracil) to lower effective doses and reduce resistance.

References

-

Grokipedia. (2025).[4] Balanophonin - Biosynthesis, Biological Activities, and Pharmacological Research. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). Balanophonin | C20H20O6 | CID 21582569. Retrieved from [Link]

-

Tao, J., et al. (2012). Phytochemicals and biological studies of plants from the genus Balanophora. Journal of Pharmacy and Pharmacology. Retrieved from [Link][5]

-

Ojha, R., et al. (2020). Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms. Journal of Biomedical and Translational Research. Retrieved from [Link]

Sources

- 1. Mechanisms Involved in the Pro-Apoptotic Effect of Melatonin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms Involved in the Pro-Apoptotic Effect of Melatonin in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synergistic Anticancer Effects of Bleomycin and Hesperidin Combination on A549 Non-Small Cell Lung Cancer Cells: Antiproliferative, Apoptotic, Anti-Angiogenic, and Autophagic Insights [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Total synthesis steps for (+)-Balanophonin neolignan

Technical Application Note: Biomimetic Total Synthesis and Enantiomeric Resolution of (+)-Balanophonin

Executive Summary

(+)-Balanophonin is a bioactive dihydrobenzofuran neolignan originally isolated from Balanophora japonica. It exhibits significant anti-inflammatory, neuroprotective, and cytotoxic activities. While extraction from natural sources is low-yielding and seasonally dependent, total synthesis provides a scalable route for drug development.

This guide details the Biomimetic Total Synthesis of the balanophonin scaffold via oxidative radical coupling, followed by Chiral Resolution to isolate the biologically active (+)-enantiomer. This approach mimics the biosynthetic pathway, offering high atom economy and structural fidelity.

Retrosynthetic Analysis & Strategy

The dihydrobenzofuran core is constructed via the oxidative coupling of two coniferaldehyde units. The reaction is driven by a single-electron transfer (SET) oxidant, generating a phenoxy radical that dimerizes.

-

Target Molecule: (+)-Balanophonin

-

Key Intermediate: (±)-trans-Balanophonin (Racemic mixture)

-

Starting Material: Coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde)

-

Key Transformation: 8–5' Oxidative Coupling (Radical Dimerization)

Pathway Visualization (DOT)

Figure 1: Retrosynthetic logic flow from monomeric precursor to enantiopure target.

Experimental Protocols

Protocol A: Biomimetic Oxidative Coupling (Scaffold Synthesis)

Objective: To synthesize (±)-trans-balanophonin from coniferaldehyde. Principle: Silver(I) oxide (Ag₂O) acts as a single-electron oxidant, generating phenoxy radicals that preferentially couple in the 8–5' mode.

Reagents & Materials:

-

Coniferaldehyde (Purity >98%)

-

Silver(I) Oxide (Ag₂O) (Freshly activated)

-

Anhydrous Benzene or Dichloromethane (DCM) (Note: Benzene is classic but carcinogenic; DCM is a viable alternative).

-

Celite 545 (for filtration)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Coniferaldehyde (1.0 eq, 500 mg) in Anhydrous Benzene (50 mL) . Caution: Perform in a fume hood.

-

Oxidation: Add Ag₂O (1.5 eq, 975 mg) in a single portion.

-

Reaction: Stir the suspension vigorously at room temperature (25°C) for 2–4 hours. Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 1:1).

-

Endpoint: Disappearance of the coniferaldehyde spot and appearance of a lower R_f spot (dimer).

-

-

Quenching: Filter the reaction mixture through a pad of Celite to remove silver residues. Wash the pad with EtOAc (20 mL).

-

Concentration: Evaporate the filtrate under reduced pressure to yield a crude yellow oil.

-

Purification (Flash Chromatography):

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient elution from Hexane:EtOAc (4:1) to (1:1).

-

Yield: Expect 40–55% of (±)-balanophonin.

-

Critical Control Point: The reaction must be stopped before over-oxidation occurs (formation of oligomers). If the reaction turns dark brown/black rapidly, reduce reaction time.

Protocol B: Enantiomeric Resolution (Isolation of (+)-Isomer)

Objective: To separate (+)-balanophonin from the racemic mixture. Technique: Semi-preparative Chiral HPLC.

System Setup:

-

Instrument: HPLC system with UV-Vis detector (280 nm).

-

Column: Chiralpak IB or Chiralcel OD-H (250 x 10 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (85 : 15, v/v).

-

Flow Rate: 3.0 mL/min.

Procedure:

-

Dissolve 100 mg of the purified (±)-balanophonin in 2 mL of mobile phase.

-

Filter through a 0.45 µm PTFE syringe filter.

-

Inject 100 µL per run.

-

Collect the two major peaks separately.

-

Peak 1: Typically (-)-balanophonin.

-

Peak 2: Typically (+)-balanophonin (Confirm with polarimetry).

-

-

Concentrate fractions in vacuo to yield the enantiopure product.

Characterization Data

Compound: (+)-Balanophonin

Appearance: Pale yellow amorphous solid.

Optical Rotation:

Spectroscopic Validation (¹H NMR, 500 MHz, CDCl₃):

| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| CHO | 9.65 | d | 7.8 | Formyl proton |

| 7' | 7.42 | d | 15.8 | Vinyl proton (trans) |

| 8' | 6.60 | dd | 15.8, 7.8 | Vinyl proton (trans) |

| 7 | 5.62 | d | 6.5 | Benzylic CH (Dihydrobenzofuran ring) |

| 8 | 3.98 | m | - | Ring CH |

| 9 | 3.85 | m | - | CH₂OH (Hydroxymethyl) |

| OMe | 3.92, 3.88 | s | - | Methoxy groups |

| Ar-H | 6.80–7.10 | m | - | Aromatic protons |

Interpretation:

-

The doublet at 9.65 ppm confirms the retention of the aldehyde group.

-

The coupling constant J = 15.8 Hz at positions 7' and 8' confirms the trans-geometry of the cinnamaldehyde side chain.

-

The doublet at 5.62 ppm (J = 6.5 Hz) is diagnostic for the trans-dihydrobenzofuran ring closure (H-7/H-8 relationship).

Mechanistic Insight

The formation of the dihydrobenzofuran ring follows a radical-radical coupling mechanism. The regioselectivity is dictated by the stability of the radical resonance structures.

Mechanism Diagram (DOT)

Figure 2: Mechanistic pathway of the Ag(I)-promoted oxidative coupling.

References

-

Ralph, J., et al. (1994). "Simple Stereoselective Synthesis of Dihydrobenzofuran Neolignans." Journal of the Chemical Society, Perkin Transactions 1.

-

Wang, C. Z., et al. (2012). "Neolignans from Balanophora japonica." Natural Product Communications.

-

Adole, V. A., et al. (2020).[1][2] "Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones." South African Journal of Chemistry.

-

BenchChem. (2025).[3][4] "Balanophonin: A Technical Guide to Its Natural Sources, Isolation, and Mechanism of Action."[3] BenchChem Technical Library. [3]

Disclaimer: This protocol involves the use of hazardous chemicals (Benzene, Silver Oxide). All experiments must be conducted in a certified fume hood with appropriate PPE. The user assumes all liability for safety compliance.

Sources

Application Note: A Practical Guide to the Purification of (+)-Balanophonin via Sephadex LH-20 Chromatography

Abstract

(+)-Balanophonin, a neolignan with significant anti-inflammatory, neuroprotective, and anticancer properties, is a compound of high interest in pharmaceutical research and drug development.[1][2] Its effective isolation from complex natural extracts is a critical step for downstream applications. This guide provides a detailed, field-proven protocol for the purification of (+)-Balanophonin using Sephadex LH-20 column chromatography. We delve into the mechanistic principles of the separation, offer a step-by-step methodology from crude extract preparation to final purity analysis, and provide expert insights to ensure experimental success. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity (+)-Balanophonin.

Introduction to (+)-Balanophonin and the Rationale for Purification

(+)-Balanophonin is a naturally occurring phenolic compound first identified in Balanophora japonica and since found in other species like Firmiana simplex and Passiflora edulis.[1][2][3][4] Structurally, it is a neolignan with the molecular formula C₂₀H₂₀O₆.[2][5] Its promising biological activities necessitate a reliable method for its isolation from the complex phytochemical matrix of its plant sources.[2] High-purity samples are essential for accurate pharmacological studies, mechanism-of-action elucidation, and the development of potential therapeutic agents.[6]

Sephadex LH-20 chromatography is an exceptionally well-suited technique for this purpose. The stationary phase, a hydroxypropylated cross-linked dextran, possesses a dual hydrophilic and lipophilic character.[7][8] This unique property allows for a multimodal separation mechanism, primarily involving size exclusion (gel filtration) and partition chromatography based on polarity.[7][8] For a molecule like (+)-Balanophonin, this allows for the effective removal of smaller pigments and polar impurities, as well as separation from other closely related lignans and flavonoids, making it a powerful final "polishing" step in a purification workflow.[3][9][10]

Experimental Workflow: From Crude Extract to Pure Compound

The purification of (+)-Balanophonin is a multi-stage process designed to systematically remove impurities and enrich the target compound. The workflow described herein ensures a logical and efficient progression toward obtaining a high-purity final product.

Caption: Overall workflow for the purification of (+)-Balanophonin.

Detailed Protocols

This section provides a comprehensive, step-by-step methodology.

Part A: Pre-Chromatography Preparation

Expert Insight: The quality of the final purification is highly dependent on the quality of the starting material. An initial fractionation step is strongly recommended. While it adds time to the overall process, it significantly reduces the complexity of the mixture loaded onto the Sephadex LH-20 column, thereby improving resolution and preventing column overload.

-

Crude Extract Preparation:

-

Plant Material: Obtain air-dried whole plants or relevant parts (e.g., stems, roots) of Balanophora japonica.[3][11]

-

Grinding: Grind the plant material into a coarse powder to increase the surface area for extraction.[3][6]

-

Solvent Extraction: Macerate the powdered material exhaustively with methanol (MeOH) at room temperature (e.g., 3 x 24h cycles with fresh solvent). Methanol is an effective solvent for extracting neolignans.[3][11]

-

Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.[3]

-

-

Initial Fractionation (Example using ODS Chromatography):

-

Stationary Phase: Octadecylsilyl (ODS) silica gel.

-

Mobile Phase: A stepwise gradient of methanol in water (e.g., 40%, 60%, 80%, 100% MeOH).

-

Procedure:

-

Dissolve the crude extract in a small amount of methanol and adsorb it onto a small amount of silica gel.

-

After drying, load the silica-adsorbed sample onto the top of a packed ODS column.

-

Elute the column with the stepwise gradient of methanol in water.

-

Collect large fractions and monitor them by Thin-Layer Chromatography (TLC).

-

Pool the fractions that show a strong spot corresponding to a (+)-Balanophonin standard. These fractions, typically eluting in the higher methanol concentrations, constitute the "enriched fraction."

-

-

Concentration: Evaporate the solvent from the pooled fractions to dryness. This is the material you will use for the final purification step.

-

Part B: Sephadex LH-20 Column Chromatography Protocol

Trustworthiness through Self-Validation: This protocol incorporates continuous monitoring via TLC. This allows the researcher to visually track the separation's progress, making informed decisions about which fractions to pool. The final purity is then confirmed by a more quantitative and orthogonal method like HPLC, ensuring the integrity of the result.

| Parameter | Specification | Rationale |

| Stationary Phase | Sephadex LH-20 | Dual hydrophilic/lipophilic nature provides unique selectivity for natural products.[7][8] |

| Column Dimensions | 2.5 cm x 50 cm (Example) | Scalable based on the amount of enriched fraction to be purified. |

| Mobile Phase (Eluent) | 100% HPLC-grade Methanol | An effective solvent for eluting lignans and flavonoids from Sephadex LH-20.[3][9][10] |

| Equilibration | >3 Column Volumes | Ensures the entire stationary phase is saturated with the mobile phase for reproducible results. |

| Sample Loading | <2% of Column Volume | Prevents band broadening and ensures optimal separation. |

| Flow Rate | 0.5 - 1.0 mL/min | A slow flow rate enhances resolution by allowing for proper diffusion and partitioning.[12] |

| Fraction Size | 5 - 10 mL | Small, consistent fraction volumes are crucial for isolating the pure compound peak. |

| Monitoring | Thin-Layer Chromatography (TLC) | A rapid, cost-effective method to analyze fractions and identify the target compound.[3][13] |

Step-by-Step Procedure:

-

Resin Preparation:

-

Weigh the required amount of dry Sephadex LH-20 resin.

-

In a beaker, add the mobile phase (methanol) to the resin. Allow it to swell for at least 3 hours (or overnight) at room temperature. This is a critical step to ensure proper packing and performance.

-

-

Column Packing:

-

Create a slurry of the swollen resin in methanol (approx. 75% settled resin to 25% solvent).

-

Pour the slurry into the chromatography column in a single, continuous motion to avoid introducing air bubbles.

-

Open the column outlet and allow the solvent to drain, adding more slurry as the bed settles until the desired height is reached.

-

Connect the column to a pump and pack at a flow rate slightly higher than the intended operational flow rate until the bed height is constant.[12]

-

Equilibrate the packed column by washing it with at least 3 column volumes of methanol.

-

-

Sample Preparation and Loading:

-

Dissolve the dried, enriched fraction from Part A in a minimal volume of methanol (e.g., 1-2 mL).

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

-

Carefully apply the filtered sample to the top of the column bed.

-

-

Elution and Fraction Collection:

-

Begin eluting the column with methanol at the predetermined flow rate (e.g., 0.5 mL/min).

-

Immediately start collecting fractions of a fixed volume (e.g., 5 mL) using a fraction collector or manually.

-

-

Monitoring and Pooling:

-

Spot every few fractions (e.g., every 2nd or 3rd fraction) onto a TLC plate alongside your enriched fraction starting material and a (+)-Balanophonin standard, if available.

-

Develop the TLC plate in an appropriate solvent system (e.g., Chloroform:Methanol 95:5).

-

Visualize the spots under UV light and/or by staining.

-

Identify the fractions containing a single spot that corresponds to the Rf value of (+)-Balanophonin.

-

Carefully pool these pure fractions together.

-

Part C: Post-Purification Analysis

-

Concentration: Combine the pure fractions and remove the methanol under reduced pressure to yield the purified (+)-Balanophonin as a solid or oil.

-

Purity and Identity Confirmation: The integrity of the purification must be confirmed.

-

High-Performance Liquid Chromatography (HPLC): An essential tool to determine the final purity of the compound. A single sharp peak on the chromatogram indicates high purity.[3][6]

-

Spectroscopic Analysis: Elucidate the structure and confirm the identity of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][13]

-

Troubleshooting and Expert Advice

-

Problem: Poor separation or broad peaks.

-

Cause & Solution: The column may have been packed improperly (channeling). Repack the column carefully. The flow rate might be too high; reduce it to improve resolution. The sample may have been overloaded; use less starting material.

-

-

Problem: Target compound elutes with impurities.

-

Cause & Solution: The initial fractionation step may not have been effective enough. Consider using a different preliminary chromatography technique or a more refined gradient. Alternatively, the pooled fractions from the Sephadex LH-20 column can be concentrated and re-chromatographed on the same system for further polishing.

-

-

Problem: Resin floats in the solvent.

-

Cause & Solution: This can occur in dense chlorinated solvents like chloroform. It is not an issue with methanol. If using such solvents, upward flow packing is required.[12]

-

Conclusion

This application note details a robust and reproducible workflow for the purification of (+)-Balanophonin using Sephadex LH-20 chromatography. By combining a strategic pre-fractionation step with a meticulously executed Sephadex LH-20 polishing step, researchers can reliably obtain high-purity material. The principles and techniques described herein are foundational for natural product chemistry and provide a solid framework for the isolation of (+)-Balanophonin and other similar neolignans for advanced research and development.

References

-

Auctores, I. (n.d.). Chromatographic methods for the identification of flavonoids. Auctores Journals. Available at: [Link]

-

Salehi, B., et al. (2020). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species. PMC - NIH. Available at: [Link]

-

Prep-HPLC.com. (n.d.). Sephadex LH-20. Prep-HPLC.com. Available at: [Link]

-

Grokipedia. (n.d.). Balanophonin. Grokipedia. Available at: [Link]

-

ResearchGate. (n.d.). Sephadex® LH-20. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Balanophonin. Wikipedia. Available at: [Link]

-

ResearchGate. (2020, September 8). Sephadex LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Longdom Publishing. (2024, March 22). Examining the Proanthocyanidin Molecular Dynamics with Sephadex LH-20 GPC. Longdom Publishing. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Balanophonin A. PubChem. Available at: [Link]

-

Cytiva. (n.d.). Sephadex LH-20. Cytiva. Available at: [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Available at: [Link]

Sources

- 1. Balanophonin, (+)- | 215319-47-4 [chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Balanophonin - Wikipedia [en.wikipedia.org]

- 5. biorlab.com [biorlab.com]

- 6. benchchem.com [benchchem.com]

- 7. prep-hplc.com [prep-hplc.com]

- 8. researchgate.net [researchgate.net]

- 9. auctoresonline.com [auctoresonline.com]

- 10. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 13. ijpsjournal.com [ijpsjournal.com]

Application Note: Preparation and In Vitro Assay Optimization of (+)-Balanophonin Stock Solutions

Introduction & Scientific Rationale

(+)-Balanophonin is a naturally occurring neo-lignan, predominantly isolated from parasitic plants such as Balanophora japonica and trees like Firmiana simplex[1]. In pharmacological research, it has emerged as a potent bioactive agent with significant anti-inflammatory, antioxidant, and neuroprotective properties[2].

Because (+)-Balanophonin is a highly hydrophobic phenolic compound, its behavior in aqueous cell culture media is a common point of failure in in vitro assays[3]. Improper dissolution leads to compound precipitation, inaccurate dosing, and solvent-induced cytotoxicity. This application note provides a causally driven, self-validating protocol for preparing (+)-Balanophonin stock solutions and deploying them in cell-based assays.

Physicochemical Properties and Biological Profile

To design an effective experimental workflow, researchers must first account for the physical limits and biological targets of the compound. All critical quantitative parameters are summarized in the table below.

| Property / Parameter | Value / Description |

| Molecular Formula | C₂₀H₂₀O₆[4] |

| Molecular Weight | 356.37 g/mol [4] |

| Primary Solvent | 100% Dimethyl sulfoxide (DMSO)[3] |

| Stock Concentration | 10 – 20 mM (Maximum ~40 mg/mL)[3][5] |

| Storage Conditions | Powder: -20°C (3 years); In solvent: -80°C (1 year)[5] |

| Key Biological Targets | TLR4, ERK1/2, JNK, p38 MAPK, Caspase-3, PARP[1][2] |

| Cytotoxicity (IC₅₀) | 19.1 – 71.3 μg/mL (HCT-116, HepG2 cell lines)[1] |

Mechanism of Action: Target Pathways